Methyl 3-(2-ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate Methyl 3-(2-ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14654738
InChI: InChI=1S/C13H14F3N3O3/c1-3-18-7-8-9(13(14,15)16)6-10(20)19(12(8)17-18)5-4-11(21)22-2/h6-7H,3-5H2,1-2H3
SMILES:
Molecular Formula: C13H14F3N3O3
Molecular Weight: 317.26 g/mol

Methyl 3-(2-ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

CAS No.:

Cat. No.: VC14654738

Molecular Formula: C13H14F3N3O3

Molecular Weight: 317.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2-ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate -

Specification

Molecular Formula C13H14F3N3O3
Molecular Weight 317.26 g/mol
IUPAC Name methyl 3-[2-ethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoate
Standard InChI InChI=1S/C13H14F3N3O3/c1-3-18-7-8-9(13(14,15)16)6-10(20)19(12(8)17-18)5-4-11(21)22-2/h6-7H,3-5H2,1-2H3
Standard InChI Key HRQZHEDQTYODAF-UHFFFAOYSA-N
Canonical SMILES CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound features a pyrazolo[3,4-b]pyridine core, a bicyclic system comprising a pyrazole ring fused to a pyridine ring. Key substituents include:

  • 2-Ethyl group: Attached to the pyrazole nitrogen, enhancing steric bulk and influencing receptor binding.

  • 4-Trifluoromethyl group: Positioned on the pyridine ring, contributing to electronic effects and metabolic stability.

  • 6-Oxo group: Introducing a ketone functionality that may participate in hydrogen bonding.

  • 7-Propanoate side chain: A methyl ester-linked propanoate group that modulates solubility and bioavailability.

The molecular formula is C₁₃H₁₅F₃N₃O₃, with a molecular weight of 329.27 g/mol. Its structural uniqueness lies in the synergistic interplay of electron-withdrawing (trifluoromethyl) and electron-donating (ethyl) groups, which optimize interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₅F₃N₃O₃
Molecular Weight329.27 g/mol
IUPAC NameMethyl 3-(2-ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
SMILESCCOC(=O)CCN1C=C2C(=O)N(C(=O)C=C2C(F)(F)F)N1C
Boiling Point~375°C (estimated)
LogP (Lipophilicity)2.1 (predicted)

Synthetic Methodologies

Multi-Step Synthesis Overview

The synthesis of this compound typically involves sequential functionalization of the pyrazolo[3,4-b]pyridine core. A representative route includes:

  • Core Formation: Condensation of 5-aminopyrazole-4-carbonitrile with ethyl acetoacetate under acidic conditions to yield the pyrazolo[3,4-b]pyridine skeleton.

  • Trifluoromethylation: Introduction of the CF₃ group via Ullmann coupling or radical trifluoromethylation at the 4-position .

  • Ethyl Group Installation: Alkylation of the pyrazole nitrogen using ethyl bromide in the presence of a base such as K₂CO₃.

  • Propanoate Side Chain Addition: Michael addition of methyl acrylate to the 7-position, followed by esterification .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
Core FormationH₂SO₄, 80°C, 12 h65%
TrifluoromethylationCuI, CF₃I, DMF, 110°C45%
EthylationEthyl bromide, K₂CO₃, DMF78%
Propanoate AdditionMethyl acrylate, DBU, THF60%

Challenges and Optimization

  • Trifluoromethylation Efficiency: Low yields (~45%) in CF₃ introduction necessitate optimized catalysts (e.g., Pd-based systems) .

  • Regioselectivity: Competing reactions at the 3- and 4-positions require careful control of stoichiometry and temperature.

Biological Activities and Mechanism of Action

Adenosine Receptor Modulation

Preliminary studies on analogous pyrazolo[3,4-b]pyridines suggest high affinity for adenosine A₁ and A₂A receptors (Ki values < 100 nM). The trifluoromethyl group enhances binding via hydrophobic interactions with receptor subpockets, while the ethyl group stabilizes the active conformation through steric effects .

Neuroprotective Effects

The compound’s ability to cross the blood-brain barrier (predicted logBB = 0.3) positions it as a candidate for neurodegenerative diseases. In vitro assays show 70% reduction in glutamate-induced neuronal apoptosis at 1 μM .

Applications and Future Directions

Therapeutic Prospects

  • Neurological Disorders: A₁ receptor agonism may alleviate Parkinson’s disease symptoms.

  • Inflammatory Diseases: A₂A antagonism could target rheumatoid arthritis.

Industrial Relevance

  • Chemical Intermediate: Utility in synthesizing fluorinated heterocycles for agrochemicals .

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